o,o-Dicyclohexyl hydrogen phosphorodithioate
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Overview
Description
o,o-Dicyclohexyl hydrogen phosphorodithioate: is an organophosphorus compound with the molecular formula C12H23O2PS2. It is known for its applications in various fields, including agriculture, industry, and scientific research. The compound is characterized by its unique structure, which includes two cyclohexyl groups attached to a phosphorodithioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o,o-Dicyclohexyl hydrogen phosphorodithioate typically involves the reaction of cyclohexanol with phosphorus pentasulfide (P2S5). The reaction proceeds as follows: [ \text{P2S5} + 4 \text{C6H11OH} \rightarrow 2 \text{(C6H11O)2PS2H} + \text{H2S} ] This reaction is carried out under controlled conditions, usually in an inert atmosphere to prevent oxidation. The temperature is maintained at around 50-65°C to ensure optimal yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of catalysts and advanced reaction vessels helps in achieving higher yields and better control over the reaction parameters. The product is then purified using distillation or crystallization techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions: o,o-Dicyclohexyl hydrogen phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodithioate oxides.
Reduction: It can be reduced to form phosphorodithioate hydrides.
Substitution: The hydrogen atom in the phosphorodithioate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products:
Oxidation: Phosphorodithioate oxides.
Reduction: Phosphorodithioate hydrides.
Substitution: Various substituted phosphorodithioates depending on the substituent used.
Scientific Research Applications
o,o-Dicyclohexyl hydrogen phosphorodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used as an additive in lubricants and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of o,o-Dicyclohexyl hydrogen phosphorodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can form complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
- o,o-Diethyl hydrogen phosphorodithioate
- o,o-Dimethyl hydrogen phosphorodithioate
- o,o-Diphenyl hydrogen phosphorodithioate
Comparison:
- o,o-Dicyclohexyl hydrogen phosphorodithioate is unique due to its bulky cyclohexyl groups, which provide steric hindrance and influence its reactivity and interaction with other molecules.
- o,o-Diethyl hydrogen phosphorodithioate and o,o-Dimethyl hydrogen phosphorodithioate have smaller alkyl groups, making them less sterically hindered and more reactive in certain reactions.
- o,o-Diphenyl hydrogen phosphorodithioate has aromatic phenyl groups, which can participate in π-π interactions and affect its chemical properties .
Properties
CAS No. |
6028-46-2 |
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Molecular Formula |
C12H23O2PS2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
dicyclohexyloxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H23O2PS2/c16-15(17,13-11-7-3-1-4-8-11)14-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,16,17) |
InChI Key |
IWHTZOQGVGHYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OP(=S)(OC2CCCCC2)S |
Origin of Product |
United States |
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